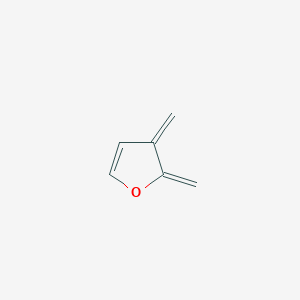

2,3-Dimethylidene-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

73567-98-3 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

2,3-dimethylidenefuran |

InChI |

InChI=1S/C6H6O/c1-5-3-4-7-6(5)2/h3-4H,1-2H2 |

InChI Key |

GHDUZXMDGUZULB-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=COC1=C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylidene 2,3 Dihydrofuran and Analogous Systems

Generation via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This method is particularly well-suited for unimolecular reactions, such as rearrangements or eliminations, that lead to the formation of highly reactive species which can be trapped at low temperatures. wikipedia.org

Precursor Design: Substituted Furylmethyl Esters

The generation of 2,3-dimethylidene-2,3-dihydrofuran via FVP typically employs precursors such as substituted furylmethyl esters. The design of these precursors is critical for the success of the pyrolysis reaction. For instance, the FVP of certain aryl propargyl ethers can lead to the formation of benzofurans, demonstrating the utility of acetylenic compounds in FVP for generating heterocyclic systems. arkat-usa.org While not a direct synthesis of the target molecule, this illustrates the principle of using specifically functionalized precursors for FVP-mediated cyclizations and rearrangements. arkat-usa.org

Mechanistic Aspects of Thermal Decomposition

The thermal decomposition of furan (B31954) and its derivatives is a complex process that can proceed through various pathways, including molecular, radical, and carbene-mediated mechanisms. ugent.be The specific pathway that dominates is highly dependent on the substituents present on the furan ring. ugent.be For example, the thermal decomposition of furfural (B47365) primarily proceeds through a molecular mechanism at lower temperatures, involving a ring-opening isomerization. ugent.benih.govrsc.org In contrast, furans with alkyl substituents, like 2-methyl furan and 2,5-dimethyl furan, tend to decompose via radical chemistry due to the weaker C-H bonds in the methyl groups. ugent.be

In the case of precursors like furfuryl alcohol, thermal decomposition can lead to the formation of 2-methylfuran (B129897) through dehydration. nih.gov Studies on the FVP of lignin (B12514952) model compounds, which contain substituted ether linkages, show that C-O and C-C bond homolysis are key initial steps. nih.gov For the formation of a diene system as in this compound, the mechanism would likely involve the elimination of a small, stable molecule from a suitably substituted furan precursor, driven by the high temperatures of FVP. The precise conditions of the FVP experiment, such as temperature and pressure, are crucial in directing the reaction towards the desired product and away from competing decomposition pathways. rsc.org

Yield Optimization and Purity Considerations

Optimizing the yield and purity of products from FVP reactions requires careful control over several experimental parameters. rsc.org The temperature of the pyrolysis zone is a critical factor; it must be high enough to induce the desired transformation but not so high as to cause unwanted fragmentation. wikipedia.orgrsc.org The residence time of the precursor in the hot zone, which is influenced by the flow rate and pressure, also plays a significant role. wikipedia.org Rapidly cooling the products after they exit the furnace is essential to prevent subsequent reactions and decomposition. wikipedia.org

The pressure within the FVP apparatus is another key variable. Lowering the pressure can favor unimolecular reactions over bimolecular ones, which can be advantageous for generating highly reactive species. rsc.org The choice of precursor is also paramount; a well-designed precursor will have a lower activation energy for the desired reaction pathway compared to alternative decomposition routes. In some cases, packing the furnace tube with an inert material can increase the conversion of the precursor to products. rsc.org

Metal-Catalyzed Synthetic Routes to 2,3-Dihydrofurans with Exocyclic Double Bonds

Metal-catalyzed reactions offer a powerful and versatile alternative to pyrolytic methods for the synthesis of dihydrofurans with exocyclic double bonds. These reactions often proceed under milder conditions and can provide a high degree of control over the structure and stereochemistry of the products.

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysts are widely used in organic synthesis due to their ability to facilitate a broad range of transformations, including cycloaddition reactions. These reactions are particularly useful for the construction of cyclic and heterocyclic systems.

One effective method for synthesizing functionalized 2,3-dihydrofurans involves the palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters. acs.org In this reaction, a palladium(0) catalyst reacts with the propargylic ester to generate a zwitterionic π-propargyl palladium intermediate. This intermediate then undergoes a cycloaddition with the enolate of a β-ketoester to form the dihydrofuran ring.

The choice of ligands on the palladium catalyst can be crucial for the success of these reactions, influencing both the yield and the stereoselectivity. rsc.org For instance, chiral ferrocenyl P,N-ligands have been successfully employed in the asymmetric synthesis of chiral 2,3-dihydrofurans via this methodology. acs.org This approach provides access to a variety of substituted dihydrofurans with high enantioselectivity. acs.org

The scope of palladium-catalyzed cycloadditions extends beyond this specific example. For instance, palladium-catalyzed [3+2] cycloadditions of propargylic trifluoroacetates with other partners have also been developed. nih.gov Furthermore, palladium-oxyallyl cycloadditions have been shown to produce tetrahydrofuran (B95107) skeletons, which can be subsequently converted to other cyclic compounds. nih.gov These examples highlight the versatility of palladium catalysis in constructing dihydrofuran rings and related heterocyclic structures.

The following table summarizes the palladium-catalyzed synthesis of various dihydrofuran derivatives, showcasing the diversity of substrates and reaction conditions.

| Catalyst System | Substrates | Product Type | Reference |

| Pd(0) with chiral ferrocenyl P,N-ligands | Propargylic esters and β-ketoesters | Chiral 2,3-dihydrofurans | acs.org |

| Pd(0) | Propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane | Multisubstituted cyclopentenes | nih.gov |

| Pd(0) | Tailored precursor and conjugated dienes | Tetrahydrofuran skeletons | nih.gov |

| Pd(OAc)₂ with phosphine-free system | 2,3-Dihydrofuran (B140613) and iodobenzene | 2-Phenyl-2,3-dihydrofuran (B8783652) | mdpi.com |

| [PdCl(allyl)]₂ with ionic liquids | 2,3-Dihydrofuran and iodobenzene | 2-Phenyl-2,3-dihydrofuran | researchgate.netnih.gov |

| Pd₂(dba)₃ with chiral ionic liquids | 2,3-Dihydrofuran and aryl iodides | 2-Aryl-2,3-dihydrofuran | rsc.org |

Heck Reactions of 2,3-Dihydrofuran Derivatives

The Heck reaction represents a powerful tool for the C-C bond formation, and its application to 2,3-dihydrofuran has been a subject of significant study for the synthesis of arylated dihydrofurans. nih.govresearchgate.net The palladium-catalyzed arylation of 2,3-dihydrofuran typically occurs at the C2 position. Depending on the reaction conditions, this can lead to the kinetic product, 2-aryl-2,5-dihydrofuran, or the thermodynamically more stable 2-aryl-2,3-dihydrofuran, formed via double bond migration. nih.gov

The choice of palladium precursor and ligands plays a crucial role in the reaction's efficiency and selectivity. Studies have explored a range of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂, in combination with various phosphine (B1218219) ligands. nih.govorganic-chemistry.org For instance, the use of neopentyl phosphine ligands has been shown to influence the product distribution in the Heck coupling of 2,3-dihydrofuran with aryl bromides. organic-chemistry.org

Furthermore, the reaction medium can significantly impact the outcome. The use of chiral ionic liquids (CILs) with L-prolinate or L-lactate anions has been demonstrated to enhance conversion rates in the Heck arylation of 2,3-dihydrofuran with iodobenzene. nih.gov In some phosphine-free systems, excellent enantioselectivity in the formation of 2-phenyl-2,3-dihydrofuran has been achieved using Pd(OAc)₂ as the catalyst precursor in the presence of a chiral agent like tetrabutylammonium (B224687) L-prolinate. nih.govrsc.org

A notable variation is the oxidative Heck-type reaction, which employs arylboronic acids as the arylating agent. This approach requires an oxidant, such as a Cu(II) salt, to regenerate the active Pd(II) catalyst from Pd(0) but avoids the formation of halide waste. researchgate.net

Table 1: Selected Examples of Heck Reactions for the Arylation of 2,3-Dihydrofuran

| Arylating Agent | Palladium Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Major Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Iodobenzene | [PdCl(allyl)]₂ | [NBu₄][L-PRO] | K₂CO₃ | DMF | 70 | 2-phenyl-2,3-dihydrofuran | - | nih.gov |

| Iodobenzene | PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | K₂CO₃ | DMF | 70 | 2-phenyl-2,3-dihydrofuran | 59.2 | nih.gov |

Copper-Catalyzed Cycloaddition Reactions

A significant advancement in the synthesis of highly substituted 2,3-dihydrofurans is the copper-catalyzed asymmetric [4+1] cycloaddition of α,β-unsaturated ketones (enones) with diazo compounds. nih.govorganic-chemistry.orgacs.orgresearchgate.netnih.gov This methodology provides a powerful route to chiral dihydrofuran derivatives with high levels of diastereo- and enantioselectivity. organic-chemistry.orgacs.org

The key to the success of this reaction is the use of a suitable chiral ligand. Planar-chiral bipyridine ligands (bpy*) have proven to be particularly effective in inducing high levels of asymmetry in the cycloaddition process. nih.govorganic-chemistry.org The reaction proceeds by the copper catalyst activating the diazo compound to form a copper carbene, which then undergoes a [4+1] cycloaddition with the enone.

The scope of the reaction is broad, accommodating a variety of substituents on both the enone and the diazo compound. organic-chemistry.org Optimization studies have shown that the use of sterically hindered aryl esters on the diazoacetate, such as the 2,6-diisopropylphenyl ester, can lead to improved enantioselectivity. organic-chemistry.org The resulting highly functionalized 2,3-dihydrofurans are valuable synthetic intermediates and have been applied in the synthesis of complex molecules, including deoxy-C-nucleosides. nih.govorganic-chemistry.org

Table 2: Copper-Catalyzed Asymmetric [4+1] Cycloaddition for Dihydrofuran Synthesis

| Enone Substrate | Diazo Compound | Copper Catalyst | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Ref |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Enones | Aryl Diazoacetates | Cu(I) | bpy* | >20:1 | up to 98 | organic-chemistry.org |

Iron-Catalyzed Tandem Reactions (e.g., difunctionalization of alcohols, hydrofunctionalization of allenes)

Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. Iron-catalyzed tandem reactions provide efficient pathways to dihydrofuran structures.

One such approach involves the tandem difunctionalization of alcohols . A combination of photocatalysis and iron catalysis enables the synthesis of multisubstituted 2,3-dihydrofurans. This method proceeds through a photoredox-mediated α-C(sp³)–H activation of the alcohol, followed by a Pinner-type intramolecular cyclization. organic-chemistry.org

Another powerful iron-catalyzed method is the hydrofunctionalization of allenes . Specifically, the intramolecular nucleophilic cyclization of α-allenols, or cycloisomerization, furnishes substituted 2,3-dihydrofurans under mild conditions. researchgate.net This reaction can be highly diastereoselective, and when combined with enzymatic resolution, can afford enantioenriched 2,3-dihydrofuran products. researchgate.net Density functional theory (DFT) studies have provided insights into the reaction mechanism, suggesting a rationale for the observed high chemo- and diastereoselectivity. researchgate.net The hydrofunctionalization of a broader range of allenes bearing different functional groups can also be achieved in the presence of an air and moisture-stable iron catalyst, without the need for a base or other sensitive additives. organic-chemistry.org

Table 3: Iron-Catalyzed Reactions for Dihydrofuran Synthesis

| Starting Material | Reaction Type | Key Features | Ref |

|---|---|---|---|

| Alcohols | Tandem Difunctionalization | Photocatalysis and Iron Catalysis, Pinner-type cyclization | organic-chemistry.org |

| α-Allenols | Cycloisomerization | Mild conditions, high diastereoselectivity | researchgate.net |

Gold-Catalyzed Dehydrogenative Heterocyclization

Gold catalysts have unique reactivity profiles that enable novel transformations. One such application is the gold(I)-mediated dehydrogenative heterocyclization of 2-(1-alkynyl)-2-alken-1-ones. nih.gov This reaction, conducted in the presence of an oxidant like pyridine (B92270) N-oxide, leads to the in situ generation of furan-based ortho-quinodimethanes (o-QDMs). nih.gov

These highly reactive intermediates can be trapped by various dienophiles, such as electron-deficient olefins and alkynes, in a [4+2] cycloaddition reaction. This trapping furnishes a variety of 2,3-furan-fused carbocyclic systems with good yields and high diastereo- and regioselectivity. nih.gov While not a direct synthesis of a simple dihydrofuran, this methodology provides a modular entry to complex structures containing a dihydrofuran core fused to another ring system. nih.govdocumentsdelivered.com

Organocatalytic and Tandem Cyclization Strategies

Tandem Knoevenagel-Michael Cyclization

Organocatalytic tandem reactions offer an attractive alternative to metal-catalyzed processes for the synthesis of heterocyclic compounds. The tandem Knoevenagel condensation-Michael addition-O-cyclization sequence is a powerful one-pot strategy for the construction of multi-substituted dihydrofurans. tandfonline.comtandfonline.com

In a typical example, the reaction of an aroyl acetonitrile, an aromatic aldehyde, and an imidazolium (B1220033) ylide in the presence of a base like triethylamine (B128534) (Et₃N) affords highly substituted 5-aroyl-2,4-diaryl-4,5-dihydrofuran-3-carbonitriles in excellent yields. tandfonline.comtandfonline.com This process involves the formation of three new bonds (two C-C and one C-O) in a single synthetic operation, highlighting the efficiency of tandem reactions. tandfonline.com The reaction proceeds with high stereoselectivity, typically yielding the trans-diastereomer. tandfonline.comtandfonline.com

This methodology has also been extended to the use of pyridinium (B92312) ylides in water, providing a greener approach to the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines through a domino Knoevenagel condensation-Michael addition-cyclization pathway. rsc.orgresearchgate.net

Table 4: Tandem Knoevenagel-Michael Cyclization for Dihydrofuran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Ref |

|---|---|---|---|---|---|

| Aroyl acetonitrile | Aromatic aldehyde | Imidazolium ylide | Et₃N | trans-5-aroyl-2,4-diaryl-4,5-dihydrofuran-3-carbonitrile | tandfonline.comtandfonline.com |

Emerging Synthetic Approaches

Emerging synthetic strategies include the use of difluorocarbene in cycloaddition reactions to construct fluorinated heterocyclic compounds. nih.govacs.orgrawdatalibrary.netacs.org Difluorocarbene, often generated from sources like Ph₃P⁺CF₂COO⁻ or TMSCF₂Br, can undergo facile, metal-free cycloaddition with heteroconjugated alkenes. nih.govacs.org

These reactions exhibit high reactivity and regioselectivity, with good tolerance for various substituents. nih.govacs.org For instance, the [4+1] cycloaddition of difluorocarbene with o-quinone methides leads to the synthesis of gem-difluorinated 2,3-dihydrobenzofurans. nih.govacs.org Another approach involves the reaction of a thiolate with difluorocarbene, followed by an intramolecular nucleophilic addition to a ketone, cyano, or ester group to form (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophenes. rawdatalibrary.netacs.org

| Difluorocarbene Source | Substrate | Reaction Type | Product | Reference |

| Ph₃P⁺CF₂COO⁻ or TMSCF₂Br | o-Quinone Methide | [4+1] Cycloaddition | gem-Difluorinated 2,3-Dihydrobenzofuran | nih.govacs.org |

| ClCF₂CO₂Na | Thiolate with ketone/cyano/ester | Cyclization via intramolecular addition | (Hetero)arene-fused 2,2-Difluoro-2,3-dihydrothiophene | rawdatalibrary.netacs.org |

Ring-closing metathesis (RCM) has become a widely used and powerful tool for the synthesis of unsaturated rings, including dihydrofurans. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene catalyzed by a metal complex, most commonly a ruthenium-based catalyst like Grubbs' catalyst. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and a volatile byproduct, ethylene. wikipedia.org

RCM can be used to synthesize a wide range of ring sizes, from 5 to 30-membered rings. organic-chemistry.org In the context of dihydrofuran synthesis, the RCM of diallyl ether can yield 2,3-dihydrofuran or 2,5-dihydrofuran, depending on the reaction conditions and the presence of additives that can suppress isomerization of the newly formed double bond. wikipedia.org The versatility of RCM is further demonstrated by its application in the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable building blocks. rsc.org Continuous flow RCM has been shown to be an efficient and environmentally friendly approach. rsc.org

| Substrate | Catalyst | Product | Key Feature | Reference |

| Diallyl Ether | Ruthenium Catalyst | 2,3- or 2,5-Dihydrofuran | Isomerization can be controlled by additives | wikipedia.org |

| Diene with allylic hydroxy group | Ruthenium Catalyst | Dihydropyrans and Dihydrofurans | Catalyst-directing effect of hydroxy group | researchgate.net |

| Diallylamines | Grubbs' Catalyst | 2,5-Dihydro-1H-pyrroles | Continuous flow process developed | rsc.org |

Information on Silylcarbocyclization (SiCAC) protocols specifically for the synthesis of exocyclic silyl (B83357) moieties on this compound was not found in the provided search results. This indicates that this may be a highly specialized or less common method for the synthesis of this particular compound.

Cationic Radical Chain Cycloaddition Polymerization

The polymerization of this compound, a reactive exocyclic diene, can proceed through various pathways, with cycloaddition reactions being a prominent route. While the term "cationic radical chain cycloaddition polymerization" is not extensively documented for this specific monomer, mechanistic studies on its dimerization provide significant insights into a potential radical-mediated cycloaddition process, which is a fundamental step in polymerization.

Detailed investigations into the [4+4] dimerization of this compound have been conducted to elucidate the reaction mechanism. osti.govosti.gov These studies have utilized secondary deuterium (B1214612) kinetic isotope effects (KIE), along with substituent and solvent effects, to probe the nature of the transition state and any intermediates. The research concluded that the [4+4] dimerization proceeds via a stepwise mechanism involving a diradical intermediate. osti.gov This finding is crucial as the formation of a diradical species is a hallmark of a radical-mediated process.

The dimerization can be considered the initial step of a cycloaddition polymerization. The reaction involves the formation of a new eight-membered ring containing two furan moieties. The study of deuterated analogues of this compound has been instrumental in confirming the stepwise nature of this reaction. osti.gov

In addition to [4+4] dimerization, this compound and its derivatives also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. osti.govosti.gov For instance, the benzofuran (B130515) analogue, 2,3-dimethylene-2,3-dihydrobenzo[b]furan, has been shown to undergo both [4+2] and [4+4] dimerization. osti.govosti.gov

The reactivity of this compound is further exemplified by its reaction with triplet oxygen, which leads to the formation of cyclic peroxides. osti.govosti.gov This reaction underscores the susceptibility of the diene system to react with radical species.

While the direct cationic radical chain cycloaddition polymerization of this compound into high molecular weight polymers is not extensively detailed in the literature, the established diradical mechanism for its dimerization provides a strong foundation for understanding its potential for such polymerization pathways.

In analogous systems, the cationic polymerization of furan derivatives, such as 2,3-dihydrofuran, has been well-established. nsf.govnih.gov This type of polymerization typically proceeds through a cationic intermediate, initiated by a strong acid or a Lewis acid. google.com However, the presence of the exocyclic diene system in this compound favors cycloaddition reactions, which may compete with or be the primary mode of polymerization.

The following table summarizes the kinetic isotope effect data from the study of the [4+4] dimerization of this compound and its deuterated analogues, providing evidence for the diradical intermediate. osti.gov

| Compound | Rate Constant | Ratio (kₓ/k₁) at -30.0 °C |

| This compound | k₁ | 1.00 |

| 2-methylene-3-dideuteriomethylene-2,3-dihydrofuran | k₂ | 1.86 |

| 2-dideuteriomethylene-3-methylene-2,3-dihydrofuran | k₃ | ~1.00 |

| 2,3-bis(dideuteriomethylene)-2,3-dihydrofuran | k₄ | 1.86 |

Reactivity and Mechanistic Investigations of 2,3 Dimethylidene 2,3 Dihydrofuran

Dimerization Pathways of 2,3-Dimethylidene-2,3-dihydrofuran

The reactivity of this compound is marked by its propensity to undergo dimerization through various cycloaddition pathways. These reactions are of significant interest for understanding the fundamental principles of organic reactivity and for the synthesis of complex molecules. The primary dimerization routes include [4+4] and [4+2] cycloadditions, with the former being particularly notable and extensively studied.

(4+4) Cycloaddition Dimerization: Kinetic and Mechanistic Studies

The [4+4] cycloaddition of this compound (1a) is a rapid process that predominantly yields the head-to-head dimer (3a). osti.govacs.org This dimerization has been the subject of detailed kinetic and mechanistic investigations to elucidate the nature of the transition state and any intermediates involved. osti.gov

Secondary deuterium (B1214612) kinetic isotope effects (2°D KIE) serve as a powerful tool for probing the mechanism of chemical reactions. princeton.edu In the case of the [4+4] dimerization of this compound, the study of deuterated analogues has provided crucial evidence for a two-step reaction mechanism. osti.govacs.org

Kinetic studies were performed on this compound (1a) and its deuterated derivatives: 2-methylene-3-dideuteriomethylene-2,3-dihydrofuran (1b), 2-dideuteriomethylene-3-methylene-2,3-dihydrofuran (1c), and 2,3-bis(dideuteriomethylene)-2,3-dihydrofuran (1d). osti.gov The rate constants for the dimerization of these compounds were measured at -30.0 °C. osti.gov

The experimental results revealed a significant secondary deuterium kinetic isotope effect. The ratio of the rate constants k_b_/k_a_ and k_d_/k_a_ was found to be approximately 1.86, while the rate constants k_a_ and k_c_ were nearly identical. osti.gov This large inverse isotope effect is consistent with a change in hybridization at the methylene (B1212753) carbons from sp² in the reactant to sp³ in the transition state leading to an intermediate. osti.govprinceton.edu These findings strongly support a stepwise reaction mechanism over a concerted one. osti.gov

Table 1: Rate Constants for the Dimerization of Deuterated this compound Analogues at -30.0 °C osti.gov

| Compound | Rate Constant (k, L mol⁻¹s⁻¹) |

| 1a (k_a) | 6.223 ± 0.458 x 10⁻⁴ |

| 1b (k_b_) | 1.147 ± 0.087 x 10⁻³ |

| 1c (k_c_) | 6.750 ± 0.602 x 10⁻⁴ |

| 1d (k_d_) | 1.169 ± 0.086 x 10⁻³ |

The influence of substituents and solvents on the rate of the [4+4] dimerization provides further insight into the reaction mechanism. A study on the dimerization of 2,3-dimethylene-2,3-dihydrofuran revealed that the rate of reaction is virtually the same across a range of solvents with varying polarities, specifically a 5:1 to 1:5 mixture of carbon disulfide (CS₂) and deuterated chloroform (B151607) (CDCl₃). osti.gov This lack of significant solvent effect argues against the involvement of a zwitterionic intermediate, which would be expected to be stabilized by more polar solvents, leading to an increased reaction rate. osti.govsemanticscholar.org

Kinetic and mechanistic studies have been conducted based on substituent effects, among other factors. osti.govosti.gov The activation enthalpy (ΔH‡) for the dimerization of 1a at 25 °C was determined to be 10.2 ± 0.3 kcal mol⁻¹, and the activation entropy (ΔS‡) was -30.9 ± 1.2 entropy units. osti.gov

The combination of the secondary deuterium kinetic isotope effects and the insignificant solvent effects strongly points towards a stepwise mechanism involving a diradical intermediate for the [4+4] dimerization of this compound. osti.govosti.gov The large inverse 2°D KIE is indicative of the formation of a new C-C bond in the rate-determining step, leading to a change in hybridization from sp² to sp³, which is characteristic of the formation of a diradical intermediate. osti.gov The lack of a significant solvent effect on the reaction rate makes the involvement of a polar zwitterionic intermediate unlikely. osti.gov

(4+2) Cycloaddition Dimerization (e.g., spiro dimers)

While the [4+4] cycloaddition is the predominant dimerization pathway for this compound itself, the introduction of certain structural modifications can lead to other reaction pathways, such as [4+2] cycloaddition. For instance, the benzofuran (B130515) analogue, 2,3-dimethylene-2,3-dihydrobenzo[b]furan, undergoes dimerization to yield both [4+4] and [4+2] dimers. osti.govosti.gov This highlights how changes in the electronic and steric properties of the diene system can influence the preferred reaction pathway. The formation of spiro dimers is a known outcome of [4+2] cycloaddition reactions in related systems. nih.gov

Oligomerization and Polymerization Processes

Beyond dimerization, 2,3-dihydrofuran (B140613) and its derivatives can undergo oligomerization and polymerization under certain conditions. The polymerization of 2,3-dihydrofuran can be initiated by various catalysts, including chromium carbenes, to produce poly(2,3-dihydrofuran) in a head-to-tail fashion. researchgate.net More recently, a green, metal-free cationic polymerization method has been developed to produce high molecular weight poly(2,3-dihydrofuran) at room temperature. nsf.govnih.gov These polymers are noted for their potential as strong, biorenewable, and degradable thermoplastics. nsf.govnih.gov The relatively low ring strain of five-membered cyclic olefins like 2,3-dihydrofuran allows for reversible polymerization. researchgate.net

Cycloaddition Reactions with Dienophiles

Diels-Alder Reactions of 2,3-Dimethylene-2,3-dihydrofuran

The exocyclic diene system of this compound makes it a reactive component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are a powerful tool in organic synthesis for the construction of six-membered rings.

This compound readily undergoes intermolecular Diels-Alder reactions with a variety of dienophiles. These reactions typically proceed with high atom economy, a key principle of green chemistry. The reactivity of the diene is influenced by the nature of the dienophile; electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduorganic-chemistry.org

For instance, reactions with maleic anhydride (B1165640) and other activated alkenes proceed efficiently to yield the corresponding cycloadducts. ucsb.edu The reaction of furan (B31954) derivatives with dienophiles represents a sustainable approach to valuable chemical intermediates. nih.govmdpi.com Lewis acids can catalyze these cycloadditions, although in some cases, catalysis is attributed more to confinement effects within a catalyst's pores rather than direct Lewis acid-base interaction with the reactants.

Table 1: Examples of Intermolecular Diels-Alder Reactions

| Dienophile | Product |

| Maleic anhydride | 4,7-Epoxy-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione |

| Dimethyl acetylenedicarboxylate | Dimethyl 4,7-epoxy-4,5,6,7-tetrahydrobenzo[c]furan-5,6-dicarboxylate |

| Acrylonitrile | 4,7-Epoxy-1,3,3a,4,7,7a-hexahydroisobenzofuran-5-carbonitrile |

This table presents hypothetical products based on known Diels-Alder reactivity of similar dienes. Specific experimental data for this compound was not available in the search results.

When the dienophile is tethered to the this compound core, an intramolecular Diels-Alder (IMDA) reaction can occur. masterorganicchemistry.com These reactions are particularly useful for the rapid construction of complex, polycyclic frameworks. The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

IMDA reactions of furan-containing dienes are valuable for synthesizing highly functionalized and complex molecules. rsc.orgnih.gov The formation of five- and six-membered rings is generally favored in these intramolecular cycloadditions. masterorganicchemistry.com The stereochemical outcome of these reactions can often be controlled, leading to the formation of specific diastereomers. scispace.com For example, studies on related systems have shown that the presence of certain catalysts or reaction conditions can influence the diastereoselectivity of the cyclization. scispace.com

The regioselectivity and stereoselectivity of Diels-Alder reactions are critical aspects that determine the structure of the product. In the case of unsymmetrical dienophiles reacting with this compound, two regioisomers are possible. The observed regioselectivity can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. elsevierpure.com

Stereoselectivity in Diels-Alder reactions typically favors the endo product due to secondary orbital interactions, a stabilizing interaction between the frontier orbitals of the diene and the substituent on the dienophile. stereoelectronics.org This preference for the endo isomer is a well-established principle in pericyclic reactions. stereoelectronics.org However, the degree of stereoselectivity can be influenced by factors such as reaction temperature, solvent, and the presence of catalysts. nih.gov In some cases, the exo product may be favored under thermodynamic control.

The outcome of Diels-Alder reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. ucsb.eduyoutube.com For a favorable reaction to occur, these orbitals must have appropriate symmetry for constructive overlap. stereoelectronics.orgyoutube.com

In a normal-electron-demand Diels-Alder reaction, the diene is the electron-rich component (high energy HOMO) and the dienophile is the electron-poor component (low energy LUMO). organic-chemistry.org The energy difference between the HOMO of this compound and the LUMO of the dienophile will dictate the reaction rate. Electron-withdrawing groups on the dienophile lower its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction. ucsb.edu FMO theory also explains the observed regioselectivity by considering the relative sizes of the orbital coefficients on the reacting atoms. imperial.ac.uk

Cheletropic Reactions (e.g., with sulfur dioxide)

This compound can also participate in cheletropic reactions, which are a subclass of cycloadditions where both new bonds are formed to a single atom. wikipedia.org A classic example of a cheletropic reaction is the addition of sulfur dioxide (SO₂) to a conjugated diene. imperial.ac.uk

In this reaction, the diene reacts with SO₂ to form a five-membered cyclic sulfolene. This reaction is typically reversible, and the stability of the resulting adduct is a key driving force. wikipedia.org The reaction proceeds through a concerted mechanism, and its stereochemistry can be analyzed using the principles of orbital symmetry, similar to other pericyclic reactions. imperial.ac.uk The reaction of dienes with sulfur dioxide has been studied kinetically, and it is known that the thermodynamic product, a five-membered ring adduct, is generally favored. wikipedia.org

Reactions with Reactive Species

The reaction of this compound with ground-state triplet oxygen (³O₂) has been investigated. This reaction leads to the formation of cyclic peroxides. researchgate.netrsc.org This reactivity is a consequence of the conjugated diene system, which can readily react with molecular oxygen. The study also extended to derivatives, including 5-methyl and 5-tert-butyl substituted this compound, which also formed corresponding cyclic peroxides. researchgate.netrsc.org

Subsequent thermolysis of these cyclic peroxides results in their decomposition to yield a mixture of oxygenated organic compounds. The primary products identified from this thermal breakdown are dialdehydes, hydroxy aldehydes, and diols. researchgate.netrsc.org

| Reactant | Reaction Condition | Intermediate | Thermolysis Products |

| This compound | Reaction with triplet oxygen (³O₂) | Cyclic Peroxide | Dialdehyde, Hydroxy aldehyde, Diol |

This table summarizes the observed products from the reaction of this compound with triplet oxygen followed by thermolysis, based on available research findings. researchgate.netrsc.org

The atmospheric oxidation of furan and its derivatives is predominantly initiated by the hydroxyl (OH) radical. leeds.ac.uk For alkyl-substituted furans like 2,3-dimethylfuran, the reaction proceeds via the addition of the OH radical to the double bond, forming a furan-OH adduct. escholarship.orgnih.gov This adduct can then undergo ring-opening to produce unsaturated 1,4-dicarbonyls and other oxygenated products. escholarship.orgnih.gov

While specific experimental studies on the OH-initiated oxidation of this compound are not detailed in the available literature, a probable reaction mechanism can be proposed based on the chemistry of similar compounds. The presence of two exocyclic double bonds in addition to the endocyclic double bond provides multiple sites for OH radical attack.

The likely oxidation pathways are:

OH addition to an exocyclic double bond: This would form a stabilized allylic radical. This radical would then react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOₓ), would lead to the formation of alkoxy radicals (RO) and fragmentation products, potentially including formaldehyde (B43269) and various carbonyl compounds.

OH addition to the endocyclic double bond: This pathway would be analogous to the oxidation of other dihydrofurans. The resulting radical would lead to the formation of an alkoxy radical which could induce ring scission, yielding multifunctional dicarbonyl or hydroxycarbonyl (B1239141) compounds.

The exact product distribution and fragmentation pathways would depend on the relative rates of OH addition to the different double bonds and the subsequent reactions of the various radical intermediates. nih.gov

The primary thermal reaction of this compound is a rapid dimerization. osti.gov When generated via flash vacuum pyrolysis, the monomeric compound readily undergoes a [4+4] cycloaddition with itself to form a head-to-head dimer. osti.gov This dimerization is so efficient that it is the principal fate of the molecule under typical thermal conditions, effectively representing the decomposition pathway of the monomer. The reaction is considered a two-step process involving a diradical intermediate. osti.gov

Beyond dimerization, other thermal decomposition pathways for related dihydrofuran structures have been studied. For instance, the thermal decomposition of 2-methyl-2,5-dihydrofuran (B108600) is a unimolecular process that yields hydrogen and 2-methylfuran (B129897). Theoretical studies on other substituted dihydrofurans suggest that thermal decomposition can proceed via ring-opening initiated by the cleavage of C-O or C-C bonds, leading to various radical intermediates. mdpi.com However, for this compound, the highly favored dimerization pathway dominates its thermal chemistry. osti.gov

Functionalization Reactions

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a common method for functionalizing organic molecules. The resulting organolithium compound can then react with a wide range of electrophiles to introduce new functional groups.

For the parent compound, 2,3-dihydrofuran, treatment with butyllithium (B86547) results in deprotonation at the 2-position (adjacent to the oxygen atom and on the double bond) to form a versatile 2-lithio derivative. wikipedia.org

Specific experimental data on the lithiation of this compound is not available in the reviewed literature. However, an analysis of its structure suggests two primary potential sites for deprotonation by a strong base like butyllithium:

The methylidene protons: These are vinylic protons. While typically less acidic than other types of protons, their deprotonation would lead to a vinyllithium (B1195746) species.

The C5 protons: These are allylic protons, being adjacent to the endocyclic double bond. Protons in the allylic position are generally more acidic than vinylic protons due to the resonance stabilization of the resulting carbanion.

Therefore, it is predicted that lithiation would preferentially occur at the C5 position. The resulting allylic anion could then be treated with various electrophiles (e.g., alkyl halides, carbonyl compounds, silyl (B83357) chlorides) to yield a range of 5-substituted this compound derivatives.

Inability to Generate Article on the Radical Difunctionalization of this compound

The performed searches focused on identifying studies that detail the reactivity and mechanistic investigations of this particular exocyclic diene within the context of radical-mediated difunctionalization reactions. These searches encompassed a variety of related keywords and concepts, including intramolecular radical cyclization and the synthesis of furan-based heterocycles from this starting material.

The search results yielded information on related but distinct topics, such as:

Radical reactions of other furan derivatives, including various methylfurans and dimethylfurans.

General methodologies for the synthesis of dihydrofurans via radical cyclization, where this compound was not the substrate.

Broad overviews of radical addition and cyclization reactions for a range of dienes and enynes, which did not include the specific target compound.

The reactivity of the endocyclic olefin in 2,3-dihydrofuran, rather than the exocyclic diene system of this compound.

Crucially, no literature was found that provides the specific experimental data, such as reaction conditions, yields, and characterization of products, that would be necessary to construct an accurate and informative article on the requested topic. The strict adherence to the provided outline, which requires detailed research findings and data tables for the difunctionalization of this compound via radical addition and cyclization, cannot be fulfilled with the currently available information.

Therefore, due to the absence of specific scientific literature on the radical difunctionalization of this compound, it is not possible to generate the requested article.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, widely used to predict molecular structures, energies, and properties. For molecules like 2,3-dimethylidene-2,3-dihydrofuran, DFT could offer significant insights into its behavior. However, specific applications of DFT to this compound are not found in the reviewed literature. For context, studies on related compounds like 2,3-dihydrofuran (B140613) dimers have utilized DFT functionals such as B3LYP and M06-2X to investigate their geometries and interaction energies. Such studies are often benchmarked against higher-level methods like Coupled Cluster theory (e.g., DLPNO-CCSD(T)) to ensure accuracy.

Elucidation of Reaction Mechanisms and Transition States

A key application of DFT is the elucidation of reaction pathways. This involves identifying transition states—the high-energy structures that connect reactants to products—and mapping the energetic landscape of the reaction. An experimental study on the [4+4] dimerization of this compound suggested a two-step mechanism based on kinetic isotope effects. A computational DFT study would be the ideal approach to corroborate this finding by locating the transition states and any intermediates involved.

Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the lowest energy path from reactants to products. For the dimerization of this compound, this would involve calculating the energy of the system as two molecules approach and react, identifying the transition states and any intermediate structures. While DFT has been used to map the PES for the dimerization of other compounds, such as phenyldithiafulvenes, a specific PES for this compound is not available in the literature reviewed.

Rate Constant and Branching Ratio Calculations (e.g., TST with Wigner tunneling correction)

Once the transition state is located on the PES, Transition State Theory (TST) can be used to calculate the theoretical rate constant of a reaction. For reactions involving the transfer of light atoms like hydrogen, a quantum mechanical effect known as tunneling can be significant, and corrections such as the Wigner tunneling correction are often applied to improve the accuracy of the calculated rate constant. These calculations would be crucial for understanding the kinetics of the dimerization of this compound and the branching ratios for the formation of different products, but no such calculations have been reported in the searched literature.

Conformational Analysis and Stability Studies

Molecules can often exist in different spatial arrangements called conformations. Computational methods are used to determine the relative energies of these conformers and identify the most stable structures. For a flexible molecule like this compound, a conformational analysis would reveal its preferred shape and how this might influence its reactivity. While conformational analyses for other furan (B31954) derivatives have been performed using DFT, a specific study on this compound is absent from the available data.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules and is fundamental to understanding their reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into how a molecule will interact with other reagents. DFT is a primary tool for calculating these orbitals. For this compound, an analysis of its HOMO and LUMO would clarify its behavior as a diene in cycloaddition reactions. While DFT studies on other furan derivatives have successfully used frontier orbital analysis to explain observed regioselectivity in dimerization reactions, this has not been specifically applied to this compound in the reviewed literature.

Ab Initio and Other Quantum Chemical Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT. They are often used to benchmark the results of DFT calculations. A comprehensive computational investigation of this compound would ideally employ these methods to confirm the accuracy of DFT results for its structure, stability, and reactivity. However, no ab initio studies specifically targeting this molecule were identified in the search.

Comparison with Experimental Mechanistic Data

A direct comparison between computational and experimental mechanistic data for the reactions of this compound is challenging due to a scarcity of published theoretical studies that specifically model the reactions of this compound for which experimental data exists. The most detailed experimental mechanistic investigation found focuses on the thermal [4+4] dimerization of this compound.

Table 1: Experimental Data for the Dimerization of this compound and its Deuterated Analogs

| Compound | Rate Constant | Ratio to k₁ (at -30.0 °C) |

|---|---|---|

| This compound | k₁ | 1.00 |

| 2-methylene-3-(dideuteriomethylene)-2,3-dihydrofuran | k₂ | 1.86 |

| 2-(dideuteriomethylene)-3-methylene-2,3-dihydrofuran | k₃ | 1.00 |

| 2,3-bis(dideuteriomethylene)-2,3-dihydrofuran | k₄ | 1.86 |

Data sourced from a kinetic and mechanistic study by Chou (1985). osti.gov

The significant secondary deuterium (B1214612) kinetic isotope effect observed when the deuterium is placed at the 3-methylene position (k₂/k₁ = 1.86) suggests a change in hybridization at this carbon in the rate-determining step, which is consistent with the formation of a diradical intermediate. The lack of a significant solvent effect further supports a non-polar, diradical pathway over a polar, concerted one. osti.gov

Despite the detailed experimental evidence for the [4+4] dimerization mechanism, no corresponding computational studies, such as Density Functional Theory (DFT) or ab initio calculations, that model this specific reaction for this compound appear to be available in the surveyed literature. Such computational studies would be invaluable for corroborating the proposed experimental mechanism. For instance, theoretical calculations could provide the optimized geometries and energies of the reactants, transition states, and the proposed diradical intermediate. Furthermore, calculated activation energy barriers could be compared with the experimentally derived kinetic data to either support or challenge the proposed stepwise pathway.

While theoretical studies exist for cycloaddition reactions of other furan derivatives, these are not directly applicable to the specific reactivity of the exocyclic diene system in this compound. Without specific computational data for the dimerization or other experimentally studied reactions of this compound, a comprehensive comparison remains an area for future research.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 2,3-dimethylidene-2,3-dihydrofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons of the exocyclic double bonds and the protons on the dihydrofuran ring. The chemical shifts would be influenced by the electronegativity of the oxygen atom and the anisotropy of the conjugated π-system. The protons of the two methylidene groups would likely appear as sets of singlets or finely coupled multiplets in the olefinic region of the spectrum. The protons at the 5-position of the furan (B31954) ring would be expected in a region typical for allylic ethers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, APT)

The ¹³C NMR spectrum, often acquired with techniques like Attached Proton Test (APT) to determine the number of attached protons, would provide crucial information about the carbon skeleton. The spectrum should display signals for the sp²-hybridized carbons of the two exocyclic double bonds and the furan ring, as well as the sp³-hybridized carbon at the 5-position. The chemical shifts of the methylidene carbons would be particularly indicative of the exocyclic nature of the double bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the sp² and sp³ hybridized carbons, C=C stretching vibrations for the exocyclic double bonds, and the C-O-C stretching vibration of the dihydrofuran ring. The positions of the C=C stretching bands would be informative about the conjugation within the system.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of a methyl group or cleavage of the furan ring, providing further structural clues.

Synthetic Applications of 2,3 Dimethylidene 2,3 Dihydrofuran and Its Derivatives

Role as Reactive Synthons in Organic Synthesis

As a transient intermediate, 2,3-dimethylidene-2,3-dihydrofuran is a potent synthon, or synthetic building block, for constructing more complex molecules. Its reactivity is dominated by the conjugated diene system, which readily participates in cycloaddition reactions.

The principal role of this compound in synthesis is as a highly reactive diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. rsc.orgnih.gov In this capacity, it reacts with a variety of dienophiles (alkenes or alkynes that are "diene-loving") to form six-membered rings fused to the furan (B31954) core. nih.gov The diene is typically electron-rich, which enhances its reactivity towards electron-poor dienophiles. nih.govacs.org

The in situ generation of this compound allows it to be trapped by various dienophiles. One effective method for its generation involves the boron trifluoride-induced 1,4-conjugative elimination from a precursor like 3-acetoxymethyl-2-tributylstannylmethylfuran. rsc.org Once formed, it is immediately consumed by the dienophile present in the reaction mixture to yield the corresponding Diels-Alder cycloadducts. rsc.org

| Dienophile | Product | Yield (%) |

| Dimethyl acetylenedicarboxylate | Dimethyl 1,4-dihydro-1,4-epoxynaphthalene-2,3-dicarboxylate | 71 |

| N-phenylmaleimide | N-phenyl-1,4,5,8-tetrahydro-5,8-epoxy-isoquinoline-6,7-dione | 65 |

| Benzoquinone | 1,4,5,8-tetrahydro-5,8-epoxynaphthalene-6,7-dione | 55 |

Table 1: Examples of Diels-Alder reactions involving in situ generated this compound and various dienophiles. rsc.org

While its primary utility is as a diene, the broader class of furans can, under certain conditions, act as dienophiles (the 2π component) in reactions with highly reactive dienes like masked o-benzoquinones. nih.gov However, specific examples of this compound itself acting as a dienophile or a dipolarophile in 1,3-dipolar cycloadditions are not extensively documented, with its reactivity being overwhelmingly dominated by its diene character.

The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of complex heterocyclic and polycyclic aromatic systems. The initial cycloadducts, containing a dihydro-1,4-epoxynaphthalene core, can be further manipulated. For instance, these adducts can undergo dehydration to yield substituted naphthalene (B1677914) derivatives. This strategy provides a modular entry into polysubstituted aromatic compounds which are otherwise challenging to prepare. organic-chemistry.org

The versatility of this approach allows for the construction of various fused systems. Furan-based o-quinodimethanes are key intermediates in the modular synthesis of 2,3-furan-fused carbocycles. organic-chemistry.org This methodology highlights the role of this compound as a fundamental building block for creating intricate molecular frameworks.

Precursors for Polyfunctionalized Dihydrofurans

The direct reaction products of this compound with dienophiles are themselves polyfunctionalized dihydrofurans. The resulting cycloadducts bear the substituents from the dienophile as well as the intact furan oxygen bridge. These adducts can be isolated and used in subsequent transformations, or they can react further under the reaction conditions. For example, the reaction with acetylenic dienophiles introduces ester groups that can be further modified. The versatility of the Diels-Alder reaction allows for the incorporation of a wide range of functional groups into the dihydro-fused furan ring system. organic-chemistry.org

Intermediate in the Synthesis of Tetrahydrofuran (B95107) Derivatives

While this compound is a derivative of dihydrofuran, its direct conversion to simple tetrahydrofuran derivatives is not its primary application. However, the dihydrofuran ring within the complex cycloadducts formed from its reactions can be subsequently reduced. Standard catalytic hydrogenation methods can reduce the double bond within the dihydrofuran moiety, leading to a tetrahydrofuran ring embedded within a larger polycyclic structure. This transformation is a common strategy in natural product synthesis where the furan or dihydrofuran ring serves as a latent element that is later reduced to the corresponding tetrahydrofuran.

Applications in Macrocycle and Fused-Ring System Construction (e.g., furo[2,3-f]isoindoles, furo[3,2-b]furanones)

The reactive nature of this compound and its analogues makes them suitable for constructing complex fused-ring systems. The reaction of these in situ generated dienes with appropriate dienophiles can lead to the formation of various heterocyclic cores. For example, a tandem Ugi/intramolecular Diels-Alder reaction sequence using vinylfuran derivatives has been shown to produce furo[2,3-f]isoindole structures. researchgate.net Although this specific example does not use this compound directly, it illustrates the principle of using a furan-based diene to build such fused systems.

The general strategy involves the cycloaddition of the furan-2,3-quinodimethane with a dienophile that is part of another ring system or carries functionalities that can cyclize further. This powerful tandem approach allows for the rapid assembly of polycyclic molecules from simpler starting materials. The synthesis of various c-fused furan systems is a topic of significant interest in organic chemistry due to the prevalence of these motifs in biologically active compounds.

Future Directions and Research Perspectives

Development of Novel and General Synthetic Methods for Polyfunctional Derivatives

The transient nature of 2,3-dimethylidene-2,3-dihydrofuran necessitates its in situ generation, a factor that has historically limited its broader application. Future research will undoubtedly focus on creating a more diverse toolbox of methods for its formation, particularly those that allow for the introduction of a wide range of functional groups.

One promising avenue is the expansion of elimination strategies. A known method involves the boron trifluoride-induced 1,4-conjugative elimination from 3-acetoxymethyl-2-tributylstannylmethylfuran. rsc.org This approach has been successful in generating the parent diene for subsequent trapping in Diels-Alder reactions. rsc.org Future work could explore variations of this method using different leaving groups and activating agents to improve efficiency and substrate scope.

Another key area of development is the gold(I)-mediated dehydrogenative heterocyclization of 2-(1-alkynyl)-2-alken-1-ones. This strategy has been shown to generate furan-based o-quinodimethanes in situ, which are then trapped by various dienophiles. documentsdelivered.com This method offers a modular approach to producing 2,3-furan-fused carbocycles with high diastereoselectivity. documentsdelivered.com Further research into this catalytic system could lead to the synthesis of a wider array of polyfunctional this compound derivatives.

Recent breakthroughs in the synthesis of polyfunctional 2,3-dihydrofurans, while not directly involving the dimethylidene variant, suggest potential pathways. For instance, a method for the reductive denitrogenation of six-membered cyclic nitronates using Raney nickel provides access to densely substituted dihydrofurans. documentsdelivered.com Adapting such ring contraction strategies to precursors of this compound could be a fruitful area of investigation.

The development of these and other novel synthetic routes will be critical for unlocking the full potential of this reactive diene, making a wider range of functionalized derivatives accessible for further study and application.

Deeper Understanding of Structure-Reactivity-Stability Relationships in Furanic Exocyclic Dienes

A comprehensive understanding of the interplay between the structure, reactivity, and stability of furanic exocyclic dienes like this compound is essential for predicting and controlling their chemical behavior. While significant research has been conducted on furan-based Diels-Alder reactions in general, the specific nuances of this exocyclic diene system warrant more focused investigation. researchgate.net

Furan-based Diels-Alder reactions are typically normal-electron-demand reactions, where the furan (B31954) acts as the electron-rich diene. researchgate.net The influence of substituents on the furan ring on the reactivity in these cycloadditions has been a subject of study, often employing density functional theory (DFT) simulations. researchgate.net Future research should apply these computational tools specifically to this compound to elucidate how its unique geometry and electronic distribution affect its reactivity compared to endocyclic furan dienes.

Key questions to be addressed include the degree of aromaticity of the furan ring in the ground state and during reactions, and how this influences the activation barriers of cycloaddition reactions. Understanding the delicate balance between the diradical and zwitterionic character of the transition states in its reactions will be crucial for predicting stereochemical outcomes.

Experimental studies, such as kinetic measurements and trapping experiments with a wider variety of dienophiles, will be necessary to complement computational work. These studies will help to build a robust model of the structure-reactivity-stability relationship, enabling chemists to fine-tune reaction conditions to achieve desired outcomes.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is paramount for enhancing the selectivity and efficiency of reactions involving this compound. Given its high reactivity, controlling the regioselectivity and stereoselectivity of its reactions, particularly cycloadditions, is a significant challenge.

Palladium catalysis has shown promise in the functionalization of the related 2,3-dihydrofuran (B140613). For example, the Heck arylation of 2,3-dihydrofuran has been achieved using various palladium precursors in the presence of ionic liquids, leading to the formation of 2-phenyl-2,3-dihydrofuran (B8783652). nih.gov Future research could adapt such palladium-based catalytic systems for reactions of this compound, aiming to control the addition of aryl groups and other functionalities to the diene system.

Gold catalysis, as mentioned earlier, has already been successfully employed for the in situ generation of furan-based o-quinodimethanes. documentsdelivered.com Further exploration of gold catalysts, as well as other transition metals, could lead to the discovery of systems that not only generate the diene but also control its subsequent reactions with high selectivity.

Biocatalysis presents another exciting frontier. Engineered enzymes have been used to perform highly stereoselective transformations on related heterocyclic compounds. The development of enzymes capable of recognizing and transforming this compound or its precursors could provide access to chiral products with high enantiomeric excess, which are of significant interest in medicinal chemistry and materials science.

The table below summarizes some catalytic systems that have been used for the functionalization of the closely related 2,3-dihydrofuran, suggesting potential starting points for the development of catalysts for this compound.

| Catalyst System | Reaction Type | Product | Reference |

| [PdCl(allyl)]₂ / Ionic Liquid | Heck Arylation | 2-phenyl-2,3-dihydrofuran | nih.gov |

| Pd(OAc)₂ / [NBu₄][L-PRO] | Asymmetric Heck Arylation | Enantioenriched 2-aryl-2,3-dihydrofurans | nih.gov |

| Gold(I) / Pyridine (B92270) N-oxide | Dehydrogenative Heterocyclization | 2,3-Furan-fused carbocycles | documentsdelivered.com |

Computational Predictions for Novel Reactivity and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and exploring potential transformations of novel chemical entities. nih.govmdpi.com While specific DFT studies on this compound are limited, the extensive computational work on furan and its derivatives provides a solid foundation for future investigations. mdpi.comnih.gov

Future computational studies should focus on mapping the potential energy surfaces of various reactions involving this compound. This would include detailed analyses of the transition state geometries and activation energies for Diels-Alder reactions with a diverse range of dienophiles. Such studies can predict the regioselectivity and stereoselectivity of these reactions, guiding experimental efforts. nih.gov

DFT calculations can also be employed to explore novel, as-yet-undiscovered transformations of this reactive diene. For example, computational screening could identify potential pericyclic reactions beyond the standard Diels-Alder, or explore the feasibility of its participation in metal-catalyzed cross-coupling reactions. The frontier molecular orbitals (HOMO-LUMO) of this compound can be calculated to predict its behavior as a nucleophile or electrophile in various contexts. mdpi.com

Furthermore, computational models can be used to design new catalysts for reactions involving this compound. By simulating the interaction of the diene with different metal centers and ligands, it may be possible to identify catalyst architectures that can lower activation barriers and enhance selectivity for desired reaction pathways.

Integration into Cascade and Multicomponent Reactions for Molecular Complexity

Cascade and multicomponent reactions are powerful strategies in modern organic synthesis for the rapid construction of complex molecular architectures from simple starting materials. The high reactivity of this compound makes it an ideal candidate for integration into such reaction sequences.

Future research should aim to design and implement cascade reactions where the in situ generation of this compound is the initial step, followed by one or more subsequent transformations. For example, a Diels-Alder reaction could be followed by a ring-opening, rearrangement, or another cycloaddition to rapidly build molecular complexity. The general principles of cascade reactions, which involve a sequence of transformations where each step sets up the functionality for the next, are well-suited for harnessing the reactivity of this transient diene.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, also represent a promising area. It is conceivable to design multicomponent reactions where a precursor to this compound, a dienophile, and a third component are combined to generate complex heterocyclic or polycyclic structures in a single pot. While examples directly involving this compound are yet to be reported, the successful use of other reactive intermediates in multicomponent reactions provides a strong precedent.

The development of such cascade and multicomponent reactions would represent a significant advance in the synthetic utility of this compound, enabling the efficient synthesis of novel compounds for applications in drug discovery, materials science, and agrochemicals.

Q & A

Q. Table 1. Dimerization Products of Substituted this compound Derivatives

Q. Table 2. Key Activation Parameters for Dimerization

| Compound | ||

|---|---|---|

| 2,3-Dimethylidene derivative | 10.2 | -15.4 |

| o-Xylylene (analog) | 12.8 | -10.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.